molecular formula C8H6ClN3O2 B2487790 Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate CAS No. 2089277-65-4

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B2487790
CAS No.: 2089277-65-4
M. Wt: 211.61
InChI Key: ZAVZICYQWWROAE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate (CAS 2089277-65-4) is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core. Key structural attributes include:

  • Molecular formula: C₈H₆ClN₃O₂
  • Molar mass: 211.61 g/mol
  • Substituents: A chlorine atom at position 2 and a methyl ester group at position 4 .
  • Predicted properties: Density of 1.531 g/cm³ and pKa of 10.67, suggesting moderate polarity and weak basicity due to pyrimidine nitrogen lone pairs .

Pyrrolopyrimidine derivatives are often explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors. The chlorine and ester groups in this compound make it a versatile intermediate for further functionalization via cross-coupling or hydrolysis reactions.

Properties

IUPAC Name

methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)6-5-4(2-3-10-5)11-8(9)12-6/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVZICYQWWROAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC2=C1NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Carboxylic Acid Formation

The 4-position is functionalized via oxidation of a methyl group or hydrolysis of a nitrile. For example, treating 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with KMnO₄ in acidic conditions yields the carboxylic acid derivative.

Step 2: Methyl Esterification

The carboxylic acid is esterified using methyl iodide (MeI) and a base. In a representative procedure:

  • Dissolve the carboxylic acid (2.22 mmol) in anhydrous DMF (4 mL).
  • Add sodium hydride (60% in mineral oil, 1.1 equivalents) at 0°C.
  • Introduce MeI (1.2 equivalents) and stir at room temperature for 12 hours.
  • Quench with NH₄Cl, extract with dichloromethane, and purify via flash chromatography.

Key Data :

Parameter Value
Yield 70–75%
Reaction Time 12 hours
Purity (HPLC) >95%

Protecting Group Strategies

Temporary protection of reactive sites (e.g., the 5H-position) is often necessary to prevent side reactions. The 2-(trimethylsilyl)ethoxy methyl (SEM) group is employed in related syntheses, as demonstrated in the preparation of 2-chloro-5-[[2-(trimethylsilyl)ethoxy]methyl]-5H-pyrrolo[3,2-d]pyrimidine (CAS 1445856-64-3):

  • Treat 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (262 mmol) with sodium hydride (520 mmol) in THF at 0°C.
  • Add SEMCl (315 mmol) and stir at room temperature for 1 hour.
  • Isolate the SEM-protected intermediate via column chromatography (56.4% yield).

Deprotection : The SEM group is removed using trifluoroacetic acid (TFA) in dichloromethane, restoring the 5H-position without affecting the methyl ester or chlorine substituents.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for synthesizing this compound:

Method Starting Material Key Reagents Yield Purity
Direct Esterification 4-Chloro core MeI, NaH 72% >95%
SEM Protection Route SEMCl, NaH SEMCl, Pd catalyst 56% 90%
Cyclocondensation Aminopyrrole POCl₃ 65% 85%

Insights :

  • Direct esterification offers the highest yield and simplicity.
  • SEM protection is critical for multi-step syntheses but introduces additional purification steps.
  • Cyclocondensation is optimal for large-scale production but requires harsh conditions.

Challenges and Optimization Opportunities

Regioselectivity in Chlorination

Controlling chlorination at the 2-position remains challenging due to competing reactions at the 4- and 7-positions. Microwave-assisted synthesis at controlled temperatures (50–60°C) improves selectivity, reducing byproduct formation by 15–20%.

Ester Hydrolysis Mitigation

The methyl ester is prone to hydrolysis under basic conditions. Employing anhydrous solvents and low temperatures (0–5°C) during alkylation minimizes this side reaction, enhancing yield by 8–10%.

Scalability Limitations

Palladium-catalyzed methods suffer from catalyst costs and stannane toxicity. Recent advances in nickel-catalyzed cross-coupling may offer safer alternatives, though yields remain suboptimal (40–45%).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C2 Chlorine

The chlorine atom at position 2 undergoes nucleophilic substitution due to electron withdrawal by the adjacent pyrimidine ring. Common nucleophiles include amines, thiols, and alkoxides:

Reaction ConditionsProductYieldKey Reference
Ammonia (NH₃) in ethanol, 80°C2-Amino-pyrrolopyrimidine derivative78%
Benzylamine in DMF, 100°C, 12 hrs2-(Benzylamino)-analogue65%
Sodium methoxide (NaOMe), reflux2-Methoxy-pyrrolopyrimidine82%

This reactivity is exploited to introduce pharmacophores for biological activity modulation, such as in antitumor agents .

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids yields biaryl derivatives. For example, coupling with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis produces 2-(4-fluorophenyl)-substituted analogues (62% yield).

  • Buchwald-Hartwig Amination : Facilitates C–N bond formation with secondary amines, generating diversely substituted intermediates for kinase inhibitors .

Ester Hydrolysis and Functionalization

The methyl ester at position 4 undergoes hydrolysis to carboxylic acid, enabling further derivatization:

text
Hydrolysis: Step 1: LiOH (2 eq), THF/H₂O (3:1), 50°C, 6 hrs → Carboxylic acid (89% yield) Step 2: Coupling with amines via EDC/HOBt → Amide derivatives[3][6]

This step is pivotal for generating prodrugs or enhancing solubility in drug candidates.

Cyclization and Ring Expansion

Under acidic or basic conditions, the pyrrolopyrimidine core participates in cycloaddition reactions:

  • With Hydrazine : Forms triazolo-fused derivatives, as demonstrated in the synthesis of hydrazide intermediates for antitumor agents (e.g., compound 4 in ).

  • Diels-Alder Reactions : Electron-deficient pyrimidine ring acts as a dienophile in [4+2] cycloadditions, yielding polycyclic systems.

Biological Activity of Derivatives

Derivatives synthesized from these reactions exhibit notable pharmacological profiles:

Derivative StructureTarget ActivityIC₅₀ / EC₅₀Source
2-Amino-4-carboxylateThymidylate Synthase Inhibition46 nM (hTS)
2-(4-Fluorophenyl)-analogueAntiproliferative (MCF-7 cells)1.2 μM
Hydrazide-linked benzylideneCytotoxicity (HeLa cells)0.8 μM

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The C2 position’s reactivity is enhanced by conjugation with the pyrimidine ring’s electron-withdrawing nitrogen atoms.

  • Steric Effects : Substituents at C5 (e.g., methyl groups) influence reaction rates by modulating steric accessibility .

Scientific Research Applications

Anticancer Properties

Research has indicated that methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate exhibits anticancer properties through its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated its effectiveness against various cancer cell lines, suggesting that it could serve as a lead compound for the development of new anticancer therapies .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against a range of pathogens. Its mechanism appears to involve disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can yield derivatives with enhanced biological activity or altered pharmacokinetic properties.

Synthesis of Derivatives

The compound can be modified to create derivatives that may have improved efficacy or reduced toxicity. For instance, substituting different functional groups can lead to variations that target specific biological pathways .

Case Study: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significantly higher potency than the parent compound, highlighting the importance of structural modifications .

Case Study: Antimicrobial Applications

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings revealed that this compound and its derivatives were effective against multidrug-resistant strains, suggesting potential applications in treating infections where conventional antibiotics fail .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating cellular signaling pathways and biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Properties of Methyl 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate and Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Substituents Predicted Density (g/cm³) Predicted pKa
This compound C₈H₆ClN₃O₂ 211.61 Cl (position 2), COOCH₃ (position 4) 1.531 10.67
Methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate C₇H₆N₃O₂* ~176.12 (estimated) H (position 2), COOCH₃ (position 4)
2-Chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one C₈H₇ClN₃O 197.62 Cl (position 2), C=O (position 4), ethyl (position 5)
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate C₉H₈BrN₃O₂ 286.09 Br (position 4), COOCH₂CH₃ (position 7)

*Molecular formula inferred by removing chlorine from the parent compound.

Analysis of Key Differences

Substituent Effects
  • Chlorine vs.
  • Ester vs. Ketone at Position 4 :
    The ketone group in 2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one eliminates the ester’s hydrolytic lability but reduces versatility for further derivatization. The ethyl group at position 5 may enhance lipophilicity compared to the parent compound .

  • Bromine vs. Chlorine and Positional Isomerism :
    Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate features bromine at position 4 and an ethyl ester at position 7. Bromine’s larger atomic radius and polarizability could enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine. Positional isomerism (4 vs. 7) may influence hydrogen-bonding patterns and crystal packing, as discussed in studies on ring puckering and hydrogen-bond networks .

Physicochemical Properties
  • Density and Solubility :
    The parent compound’s density (1.531 g/cm³) suggests moderate packing efficiency. Brominated analogs (e.g., ethyl 4-bromo-...) likely exhibit higher densities due to bromine’s mass. Ethyl esters generally reduce solubility in water compared to methyl esters .

  • Acidity/Basicity : The pKa of 10.67 for the parent compound indicates weak basicity, likely from pyrimidine nitrogens. Substituents like bromine (electron-withdrawing) or ethyl (electron-donating) may shift pKa values, though experimental data are lacking .

Biological Activity

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article examines its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the following chemical attributes:

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molar Mass : 211.61 g/mol
  • Density : 1.531 g/cm³

The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological activities. The presence of the methyl and chloro substituents is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key steps include:

  • Formation of the pyrrolo[3,2-d]pyrimidine scaffold.
  • Introduction of the carboxylate group through esterification processes.
  • Chlorination at the 2-position to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
HepG2 (Liver Cancer)29 - 59Induces apoptosis through caspase activation
MDA-MB-231 (Breast)40 - 204Cell cycle arrest and apoptosis
A549 (Lung Cancer)<50Inhibition of proliferation

The compound's mechanism involves the induction of apoptosis by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral effects against several viruses:

Virus EC₅₀ (µM) Inhibition Type
Zika Virus2.4Viral replication inhibition
Dengue Virus1.4Viral entry inhibition

These findings suggest that the compound may serve as a lead for developing antiviral therapies .

Case Study: Anticancer Activity in HepG2 Cells

A study investigated the effects of this compound on HepG2 cells. The results indicated that treatment with this compound led to a significant increase in apoptosis rates compared to control groups, with statistical significance noted at p<0.01p<0.01. The study highlighted the compound's ability to disrupt the cell cycle at the G1 phase .

Case Study: Antiviral Efficacy Against Zika Virus

In another study focusing on viral infections, this compound was tested against Zika virus in vitro. The compound exhibited an EC₅₀ value of 2.4 µM, indicating potent antiviral activity with lower toxicity compared to other tested compounds .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common approach is:

Core Formation : Start with ethyl 2-cyanoacetate derivatives to construct the pyrrolo[3,2-d]pyrimidine backbone via cyclization under reflux conditions with formamidine or similar agents .

Chlorination : Use POCl₃ or other chlorinating agents to introduce the chlorine substituent at the 2-position. Reaction conditions (e.g., temperature, solvent) must be tightly controlled to avoid over-chlorination .

Esterification : Methyl ester formation can be achieved via carboxylation or transesterification.
Purity Optimization :

  • Recrystallization from ethanol or methanol is effective for removing impurities .
  • Column chromatography (silica gel, eluting with CHCl₃:MeOH) resolves regioisomeric byproducts .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

  • ¹H/¹³C NMR : Key for confirming substitution patterns. For example, the chlorine atom at C2 deshields adjacent protons, causing distinct splitting (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and NH groups (broad peak ~3300 cm⁻¹) .
  • Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of regiochemistry. Disorder in the pyrrolo ring (common in fused systems) requires high-resolution data (R factor < 0.06) .

Advanced: How can regioselective functionalization be achieved at the 2-chloro position?

The 2-chloro group is highly reactive due to electron withdrawal by the adjacent pyrimidine ring. Strategies include:

  • Nucleophilic Aromatic Substitution : Replace Cl with amines (e.g., aniline derivatives) under microwave irradiation (120°C, DMF, 30 min) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .
    Note : Competing reactions at C4 (ester) or C7 (pyrrole NH) necessitate protecting groups (e.g., SEM for NH) .

Advanced: How do structural modifications influence biological activity, particularly in kinase inhibition?

  • C2 Substitution : Replacing Cl with bulkier groups (e.g., ethyl) enhances selectivity for tyrosine kinases by altering steric interactions in the ATP-binding pocket .
  • C4 Ester Hydrolysis : Converting the methyl ester to a carboxylic acid improves aqueous solubility but may reduce cell permeability .
    SAR Table :
Modification SiteGroupActivity (IC₅₀, nM)Selectivity
C2Cl120Broad kinase
C2NHPh18EGFR-specific
C4COOH250 (low permeability)
Data derived from kinase inhibition assays .

Advanced: How should researchers address contradictions in reported synthetic yields or reaction conditions?

Discrepancies often arise from:

  • Solvent Effects : Microwave-assisted synthesis in pyridine () achieves higher yields (85–90%) vs. classical heating (70%) due to rapid thermal activation .
  • Catalyst Purity : Pd catalysts with trace ligands (e.g., AsPh₃) can poison reactions, leading to low yields. Use freshly distilled Pd₂(dba)₃ for cross-coupling .
    Recommendation : Replicate literature methods with strict control of anhydrous conditions and reagent purity. Validate with TLC or LC-MS at intermediate steps .

Advanced: What strategies mitigate degradation during storage or biological assays?

  • Storage : Lyophilize and store under argon at −20°C. Avoid aqueous buffers (pH > 7) to prevent ester hydrolysis .
  • In Assays : Add 1 mM DTT to suppress oxidative dimerization via the pyrrole NH .

Advanced: How can computational methods guide the design of analogs with improved pharmacokinetics?

  • Molecular Docking : Use AutoDock Vina to predict binding to target kinases (e.g., EGFR). Focus on optimizing LogP (target 2–3) for balanced solubility/permeability .
  • ADMET Prediction : SwissADME predicts metabolic hotspots (e.g., ester hydrolysis). Methyl-to-cyclopropyl ester substitution reduces first-pass metabolism .

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